(2E)-3-[1-(3-Methylbenzyl)-1H-pyrrol-2-yl]acrylic acid (2E)-3-[1-(3-Methylbenzyl)-1H-pyrrol-2-yl]acrylic acid
Brand Name: Vulcanchem
CAS No.: 1173408-13-3
VCID: VC2628448
InChI: InChI=1S/C15H15NO2/c1-12-4-2-5-13(10-12)11-16-9-3-6-14(16)7-8-15(17)18/h2-10H,11H2,1H3,(H,17,18)/b8-7+
SMILES: CC1=CC(=CC=C1)CN2C=CC=C2C=CC(=O)O
Molecular Formula: C15H15NO2
Molecular Weight: 241.28 g/mol

(2E)-3-[1-(3-Methylbenzyl)-1H-pyrrol-2-yl]acrylic acid

CAS No.: 1173408-13-3

Cat. No.: VC2628448

Molecular Formula: C15H15NO2

Molecular Weight: 241.28 g/mol

* For research use only. Not for human or veterinary use.

(2E)-3-[1-(3-Methylbenzyl)-1H-pyrrol-2-yl]acrylic acid - 1173408-13-3

Specification

CAS No. 1173408-13-3
Molecular Formula C15H15NO2
Molecular Weight 241.28 g/mol
IUPAC Name (E)-3-[1-[(3-methylphenyl)methyl]pyrrol-2-yl]prop-2-enoic acid
Standard InChI InChI=1S/C15H15NO2/c1-12-4-2-5-13(10-12)11-16-9-3-6-14(16)7-8-15(17)18/h2-10H,11H2,1H3,(H,17,18)/b8-7+
Standard InChI Key JFCGKODPHRSAMQ-BQYQJAHWSA-N
Isomeric SMILES CC1=CC(=CC=C1)CN2C=CC=C2/C=C/C(=O)O
SMILES CC1=CC(=CC=C1)CN2C=CC=C2C=CC(=O)O
Canonical SMILES CC1=CC(=CC=C1)CN2C=CC=C2C=CC(=O)O

Introduction

Structural Analysis and Chemical Classification

Detailed Structural Features

The structure of (2E)-3-[1-(3-Methylbenzyl)-1H-pyrrol-2-yl]acrylic acid can be dissected into four key components:

This structural arrangement creates a molecule with multiple reactive sites and functional groups. The pyrrole nitrogen, though substituted, still contributes to the aromatic character of the heterocycle. The acrylic acid group provides acidic functionality and potential for hydrogen bonding, while the conjugated system extending from the pyrrole through the double bond may facilitate electronic delocalization and influence the compound's spectroscopic properties.

Relationship to Known Compound Classes

(2E)-3-[1-(3-Methylbenzyl)-1H-pyrrol-2-yl]acrylic acid shares structural similarities with several classes of compounds that have been more extensively studied:

  • N-substituted pyrroles: The compound belongs to this broader class of derivatives where the pyrrole nitrogen bears a substituent, altering the electronic properties of the heterocycle compared to the parent pyrrole.

  • Cinnamic acid derivatives: The acrylic acid portion resembles cinnamic acid (3-phenylacrylic acid), which is known for various biological activities including antioxidant properties. Several 3-phenyl-acrylic acid methyl esters with varying substitution patterns have been synthesized and characterized through Pd-catalyzed desulfitative arylation of olefins .

  • Pyrrole-2,5-diones: While structurally distinct, the presence of a pyrrole core with carboxylic acid functionality bears some relationship to the pyrrole-2,5-dione derivatives that have demonstrated pharmacological properties including anti-inflammatory and antimicrobial activities .

The structural similarities with these known compound classes provide a foundation for predicting the potential properties and activities of (2E)-3-[1-(3-Methylbenzyl)-1H-pyrrol-2-yl]acrylic acid based on established structure-property relationships.

Synthetic Approaches for Pyrrole-Acrylic Acid Derivatives

General Synthetic Strategies

Based on synthetic approaches for related compounds, several potential routes can be proposed for the synthesis of (2E)-3-[1-(3-Methylbenzyl)-1H-pyrrol-2-yl]acrylic acid. These approaches draw from established methodologies for preparing N-substituted pyrroles and introducing unsaturated carboxylic acid functionalities.

Physical and Chemical Properties

Comparative Data Table

The following table compares predicted properties of (2E)-3-[1-(3-Methylbenzyl)-1H-pyrrol-2-yl]acrylic acid with data from related compounds mentioned in the search results:

CompoundKey 1H NMR Signals (δ, ppm)Key IR Bands (cm-1)ConfigurationReference
(2E)-3-[1-(3-Methylbenzyl)-1H-pyrrol-2-yl]acrylic acidPredicted: olefinic protons ~7.6-7.7 (d) and ~6.4-6.5 (d) with J≈16 HzPredicted: ~1700-1720 (C=O), ~1630 (C=C)E (trans)Predicted
3-phenyl-acrylic acid methyl ester7.72 (d, J=16.0 Hz), 6.47 (d, J=16.0 Hz)1717, 1630, 1307, 1167E (trans)
3-(4-chlorophenyl)-acrylic acid methyl ester7.66 (d, J=16.0 Hz), 6.43 (d, J=16.0 Hz)1700, 1630, 1489, 1315E (trans)
3-(4-bromophenyl)-acrylic acid methyl ester7.64 (d, J=16.0 Hz), 6.44 (d, J=16.0 Hz)1694, 1630, 1489, 1307E (trans)

Predicted Physical and Chemical Behavior

Based on its structure and comparison with related compounds, (2E)-3-[1-(3-Methylbenzyl)-1H-pyrrol-2-yl]acrylic acid would likely exhibit the following physical and chemical properties:

  • Solubility: Moderate solubility in polar organic solvents such as methanol, ethanol, and DMSO. Limited solubility in water at neutral pH, but potentially increased solubility in basic aqueous solutions due to deprotonation of the carboxylic acid group.

  • Acid-Base Behavior: As a carboxylic acid, the compound would be expected to show pH-dependent properties. At higher pH values, the carboxylate form would predominate, potentially changing solubility profiles and intermolecular interactions, similar to other acrylic acid derivatives .

  • Reactivity: The compound contains several reactive sites, including:

    • The carboxylic acid group, which can undergo esterification, salt formation, and decarboxylation

    • The carbon-carbon double bond, which may participate in addition reactions and potentially polymerization

    • The pyrrole ring, which can undergo various electrophilic substitution reactions

  • Stability: The compound might be susceptible to photoisomerization of the double bond or oxidation under certain conditions. The presence of a conjugated system extending from the pyrrole through the acrylic acid moiety may confer some stabilization through electron delocalization.

The α,β-unsaturated carboxylic acid structure, combined with the N-substituted pyrrole, creates a molecule with distinct electronic and steric properties that would influence its behavior in various chemical environments and potential interactions with biological systems.

Current Research Status and Future Directions

Research Gaps and Opportunities

Based on the available literature, direct research specifically on (2E)-3-[1-(3-Methylbenzyl)-1H-pyrrol-2-yl]acrylic acid appears limited. This creates several research opportunities:

  • Synthetic Development: Optimization of synthetic routes for the preparation of (2E)-3-[1-(3-Methylbenzyl)-1H-pyrrol-2-yl]acrylic acid and related derivatives, potentially adapting methodologies such as those used for other pyrrole-acrylic acid compounds .

  • Comprehensive Characterization: Detailed spectroscopic analysis including NMR, IR, mass spectrometry, and X-ray crystallography would provide valuable structural information and confirm theoretical predictions.

  • Biological Screening: Evaluation of potential anti-inflammatory, antimicrobial, and antiproliferative activities, similar to those observed for related pyrrole derivatives .

  • Structure-Activity Relationship Studies: Systematic modification of the basic structure to explore how variations in the substitution pattern affect both physical properties and biological activities.

Future Research Perspectives

The unique structural features of (2E)-3-[1-(3-Methylbenzyl)-1H-pyrrol-2-yl]acrylic acid position it at the intersection of medicinal chemistry and materials science, suggesting several promising research directions:

  • Derivatization: Development of various derivatives including esters, amides, and salts to modulate properties and enhance specific applications.

  • Hybrid Molecules: Incorporation into larger molecular frameworks to create hybrid structures with enhanced or novel properties.

  • Mechanistic Studies: Investigation of the mechanisms underlying any observed biological activities, particularly focusing on structure-activity relationships and specific molecular targets.

  • Sustainable Synthesis: Development of more environmentally friendly synthetic approaches, potentially utilizing green chemistry principles and sustainable reaction conditions.

The integration of these research directions would contribute to a more comprehensive understanding of (2E)-3-[1-(3-Methylbenzyl)-1H-pyrrol-2-yl]acrylic acid and potentially uncover valuable applications in medicine, materials science, or other fields.

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